molecular formula C10H18ClNO2 B2908991 Methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-6-carboxylate;hydrochloride CAS No. 2580191-42-8

Methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-6-carboxylate;hydrochloride

Cat. No. B2908991
CAS RN: 2580191-42-8
M. Wt: 219.71
InChI Key: JSHSTYMJJIGSNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-6-carboxylate;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a white crystalline powder that is soluble in water and ethanol.

Mechanism Of Action

The exact mechanism of action of Methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-6-carboxylate;hydrochloride is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various neurotransmitters and receptors in the brain, including serotonin, dopamine, and glutamate.
Biochemical and Physiological Effects:
Methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-6-carboxylate;hydrochloride has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has analgesic properties, which may be due to its ability to modulate pain receptors in the brain. Additionally, it has been shown to have antitumor effects by inducing apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

Methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-6-carboxylate;hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It is also stable under normal laboratory conditions. However, one limitation is that it may exhibit toxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research of Methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-6-carboxylate;hydrochloride. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. It may also be investigated for its potential as a treatment for other psychiatric disorders such as schizophrenia. Additionally, further research may be conducted to explore its antitumor properties and potential use in cancer therapy.
In conclusion, Methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-6-carboxylate;hydrochloride is a chemical compound that has shown promising therapeutic potential in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and to explore its use in various applications.

Synthesis Methods

Methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-6-carboxylate;hydrochloride can be synthesized using various methods. One common method involves the reaction of indole-6-carboxylic acid with methylamine in the presence of a catalyst such as triethylamine. The resulting intermediate is then treated with hydrochloric acid to obtain the final product.

Scientific Research Applications

Methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-6-carboxylate;hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties. It has also been investigated for its potential as a treatment for depression and anxiety disorders.

properties

IUPAC Name

methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-6-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-3-2-7-4-5-11-9(7)6-8;/h7-9,11H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHSTYMJJIGSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2CCNC2C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-6-carboxylate;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.